molecular formula C5H10Cl2N2O B6218292 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride CAS No. 2742653-59-2

2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6218292
CAS No.: 2742653-59-2
M. Wt: 185.05 g/mol
InChI Key: HKBRUPKTWGUCMC-UHFFFAOYSA-N
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Description

2-(1,3-Oxazol-4-yl)ethan-1-amine dihydrochloride is a heterocyclic organic compound featuring a five-membered oxazole ring substituted at the 4-position with an ethanamine moiety, stabilized as a dihydrochloride salt. The oxazole ring contains both oxygen and nitrogen heteroatoms, contributing to its electronic properties and reactivity. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research .

Properties

CAS No.

2742653-59-2

Molecular Formula

C5H10Cl2N2O

Molecular Weight

185.05 g/mol

IUPAC Name

2-(1,3-oxazol-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C5H8N2O.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4H,1-2,6H2;2*1H

InChI Key

HKBRUPKTWGUCMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CCN.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride involves several steps. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the ethan-1-amine group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives, while substitution reactions can introduce different functional groups onto the oxazole ring .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride serves as a valuable building block for creating more complex organic molecules. Its oxazole ring structure allows for various chemical transformations, including:

  • Oxidation : The compound can be oxidized to produce oxazole derivatives.
  • Reduction : Reduction reactions can modify the oxazole ring or the amine group.
  • Substitution Reactions : The amine group is reactive towards nucleophilic substitution, enabling the introduction of diverse functional groups.

These properties make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Research has indicated that 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride exhibits potential biological activities:

  • Antimicrobial Properties : Studies suggest that compounds containing oxazole rings can inhibit the growth of various bacteria and fungi.
    • Case Study : A study published in the Journal of Medicinal Chemistry showed that oxazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Preliminary research indicates that this compound may affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
    • Case Study : In vitro studies have shown that oxazole derivatives can induce apoptosis in human cancer cell lines, suggesting a pathway for potential cancer therapeutics .

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance pharmacological properties:

  • Drug Design : The oxazole moiety is known for its ability to interact with biological targets such as enzymes and receptors, which is crucial for drug design.
    • Example : Researchers are exploring its role in developing inhibitors for specific enzymes linked to diseases like Alzheimer's and cancer .

Industrial Applications

Beyond laboratory research, this compound finds applications in various industries:

Material Science

The unique properties of 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Specialty Chemicals

The compound is utilized in synthesizing specialty chemicals used in coatings, adhesives, and sealants due to its reactivity and stability under various conditions.

Mechanism of Action

The mechanism of action of 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its oxazole core and substitution pattern. Below is a comparative analysis with key analogs:

Compound Heterocycle Substituents Key Properties Biological Activity
2-(1,3-Oxazol-4-yl)ethan-1-amine dihydrochloride Oxazole Ethylamine at C4 High solubility (dihydrochloride), moderate polarity Potential CNS activity (inferred from ethanamine chain)
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride Oxazole 4-Fluorophenyl at C2, ethylamine at C4 Enhanced lipophilicity due to aryl group Possible antimicrobial or anticancer activity
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride Thiazole Methyl at C4, ethylamine at C2 Sulfur atom increases metabolic stability Antimicrobial, antifungal
1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride Imidazole Methyl at N1, ethylamine at C4 Dual nitrogen atoms enhance hydrogen bonding Histamine receptor modulation
[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride Pyrazole Dimethyl at C3/C5, ethylamine at C4 Rigid structure due to adjacent nitrogens Cytotoxicity, anti-inflammatory

Impact of Heterocycle Type

  • Oxazole vs. Thiazole : Replacing oxygen with sulfur (thiazole) increases lipophilicity and metabolic stability, as seen in thiazole derivatives’ antimicrobial applications . Oxazoles, however, may exhibit better CNS penetration due to smaller atomic size .
  • Oxazole vs. Imidazole : Imidazoles’ dual nitrogen atoms enable stronger interactions with biological targets (e.g., histamine receptors) , whereas oxazoles’ oxygen may reduce basicity, altering binding affinities.
  • Oxazole vs. Pyrazole : Pyrazoles’ adjacent nitrogens create a planar, rigid structure, often linked to cytotoxicity . Oxazoles’ flexibility and electronic properties may favor different target interactions.

Substituent Position and Bioactivity

  • Positional Isomerism : In oxazole derivatives, shifting substituents from C4 to C2 (e.g., 4-fluorophenyl in ) alters steric and electronic profiles, impacting receptor binding. For example, C4-substituted oxazoles may better accommodate bulky groups in hydrophobic pockets .
  • Functional Groups : Ethylamine chains (common in all compared compounds) enhance solubility and enable salt formation (e.g., dihydrochloride), critical for bioavailability .

Biological Activity

2-(1,3-Oxazol-4-yl)ethan-1-amine dihydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride can be represented as follows:

C5H8Cl2N2O\text{C}_5\text{H}_8\text{Cl}_2\text{N}_2\text{O}

This compound features an oxazole ring, which contributes to its biological properties through various interactions with biological targets.

The mechanism of action of 2-(1,3-oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets within cells. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the ethylamine group may form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:

Microorganism MIC (mg/mL) Activity
Staphylococcus aureus0.0039 - 0.025Complete death within 8 hours
Escherichia coli0.0039 - 0.025Complete death within 8 hours
Bacillus subtilis4.69 - 22.9Moderate to good activity
Pseudomonas aeruginosa13.40 - 137.43Moderate activity

These findings suggest that the compound could serve as a potent antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

In addition to its antimicrobial properties, 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride has been investigated for its anticancer potential. Research indicates that it may exhibit antiproliferative effects on several cancer cell lines:

Cancer Cell Line IC50 (µM) Effect
MCF7 (breast cancer)<10Significant inhibition
HeLa (cervical cancer)<15Moderate inhibition
A549 (lung cancer)<20Moderate inhibition

These results point towards the compound's potential as a therapeutic agent in oncology .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds in the oxazole family. For instance, derivatives of isoxazole have demonstrated significant anti-inflammatory and analgesic activities, suggesting that structural modifications can enhance biological effects . This highlights the importance of structure-activity relationship (SAR) studies in optimizing compounds for desired therapeutic outcomes.

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